

# 4-Amino-5-chloro-2,1,3-benzothiadiazole chemical properties

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## Compound of Interest

Compound Name: 4-Amino-5-chloro-2,1,3-benzothiadiazole

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An In-depth Technical Guide to the Chemical Properties of **4-Amino-5-chloro-2,1,3-benzothiadiazole**

## Introduction

**4-Amino-5-chloro-2,1,3-benzothiadiazole** is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of 2,1,3-benzothiadiazole, an electron-deficient system, it serves as a crucial building block in the synthesis of various functional molecules.[1][4] The presence of both an amino (-NH<sub>2</sub>) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals.[1][2][5] Notably, it is a primary precursor in the synthesis of Tizanidine, a clinically important muscle relaxant.[1][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

## Core Chemical and Physical Properties

The fundamental properties of **4-Amino-5-chloro-2,1,3-benzothiadiazole** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub> S	[2][8]
Molecular Weight	185.63 g/mol	[2]
CAS Number	30536-19-7	[1][2]
Appearance	Light yellow to orange powder/crystal	[2][6][9]
Melting Point	87 - 91 °C	[2]
Boiling Point (Predicted)	316.4 ± 22.0 °C	[10]
Density (Predicted)	1.632 ± 0.06 g/cm <sup>3</sup>	[10]
Solubility	Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO	[6][10]
Storage Temperature	2 - 8 °C or -20°C Freezer	[2][10]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-Amino-5-chloro-2,1,3-benzothiadiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms within the molecule.[1] While specific experimental data from published literature is not readily available, predicted chemical shift ranges are presented below.[1]

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
<sup>1</sup> H NMR		
Aromatic Protons	~7.0 - 8.0	d, d
Amino Protons (NH <sub>2</sub> )	Variable	br s
<sup>13</sup> C NMR		
Aromatic C-Cl	~120 - 130	-
Aromatic C-N	~140 - 150	-
Other Aromatic C	~110 - 140	-
Thiadiazole C	~150 - 160	-

Note: The chemical shift of the amino protons is variable and can be influenced by solvent and concentration.<sup>[1]</sup> For unambiguous signal assignment, 2D NMR techniques like COSY and HSQC would be employed.<sup>[1]</sup>

#### Infrared (IR) and Mass Spectrometry (MS)

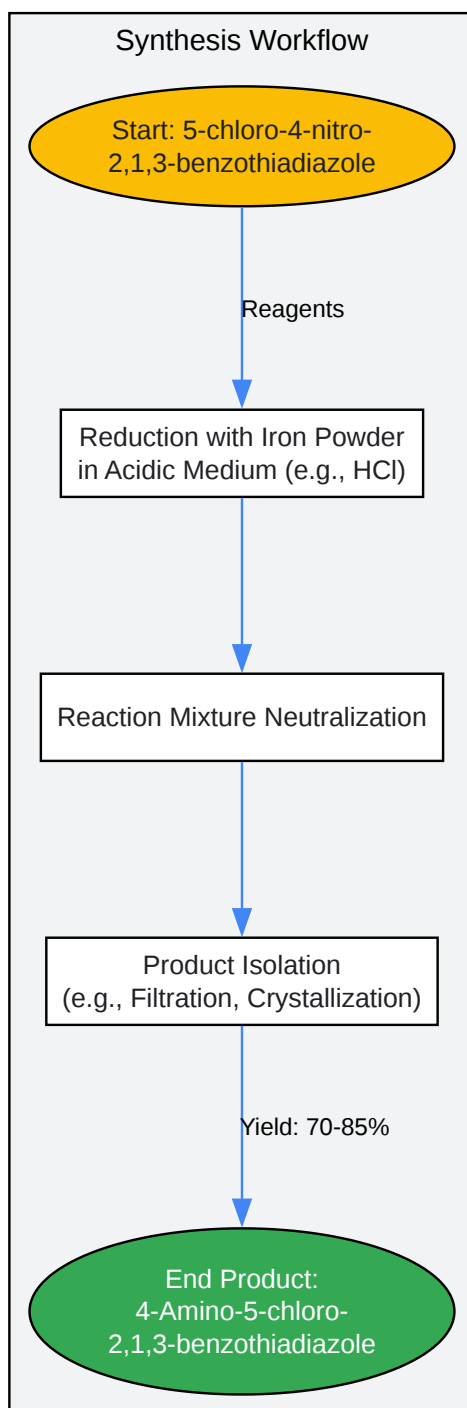
- IR Spectroscopy: This technique is crucial for identifying functional groups. Key absorptions for this molecule would include N-H stretching vibrations for the amino group and characteristic peaks for the aromatic ring system.<sup>[1]</sup>
- Mass Spectrometry: MS is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M<sup>+</sup>) at m/z 185 and an isotopic peak (M+2) at m/z 187, characteristic of the presence of a chlorine atom.<sup>[8]</sup>

## Synthesis and Experimental Protocols

The most common and industrially viable method for synthesizing **4-Amino-5-chloro-2,1,3-benzothiadiazole** is through the reduction of its nitro precursor.<sup>[1]</sup>

### 1. Synthesis via Reduction of a Nitro Precursor

This process involves the chemical reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.



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Caption: Workflow for the synthesis of **4-Amino-5-chloro-2,1,3-benzothiadiazole**.

#### Detailed Experimental Protocol:

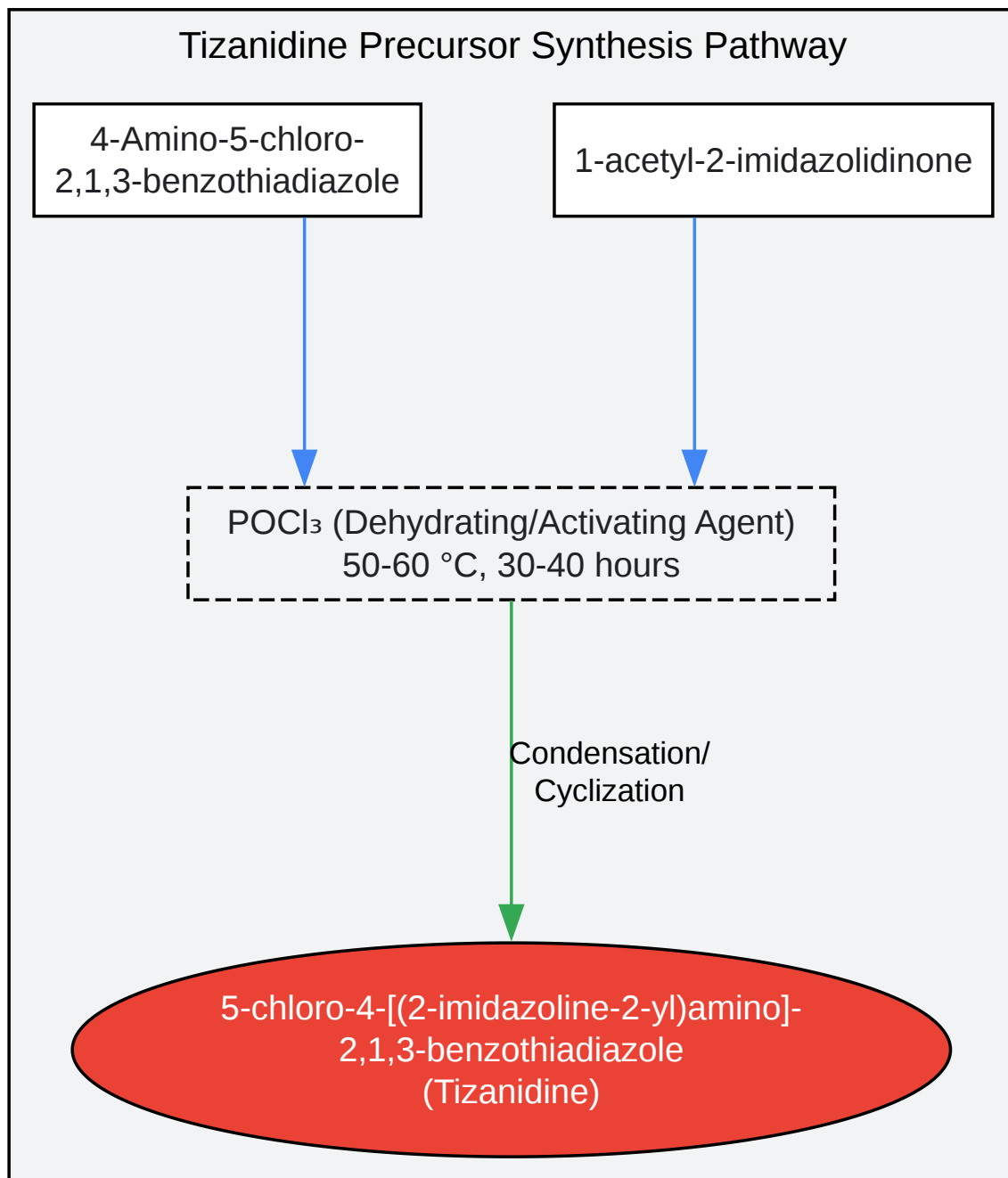
- **Reaction Setup:** In a suitable reaction vessel, create a suspension of iron powder in an acidic medium, typically water with hydrochloric acid.
- **Addition of Reactant:** Gradually add the starting material, 5-chloro-4-nitro-2,1,3-benzothiadiazole, to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
- **Isolation and Purification:** The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with a purity of  $\geq 97\%$ .[\[2\]](#)

## Reactivity and Key Applications

The amino group of **4-Amino-5-chloro-2,1,3-benzothiadiazole** is a primary site for further chemical modifications, making it a valuable intermediate.[\[1\]](#)

### 1. Synthesis of Tizanidine Precursor

A significant application is its role in the synthesis of Tizanidine, where it undergoes a condensation and cyclization reaction.[\[1\]](#)[\[11\]](#)



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Caption: Reaction pathway for the synthesis of Tizanidine from its precursor.

Detailed Experimental Protocol (Example from Patent Literature):[\[11\]](#)

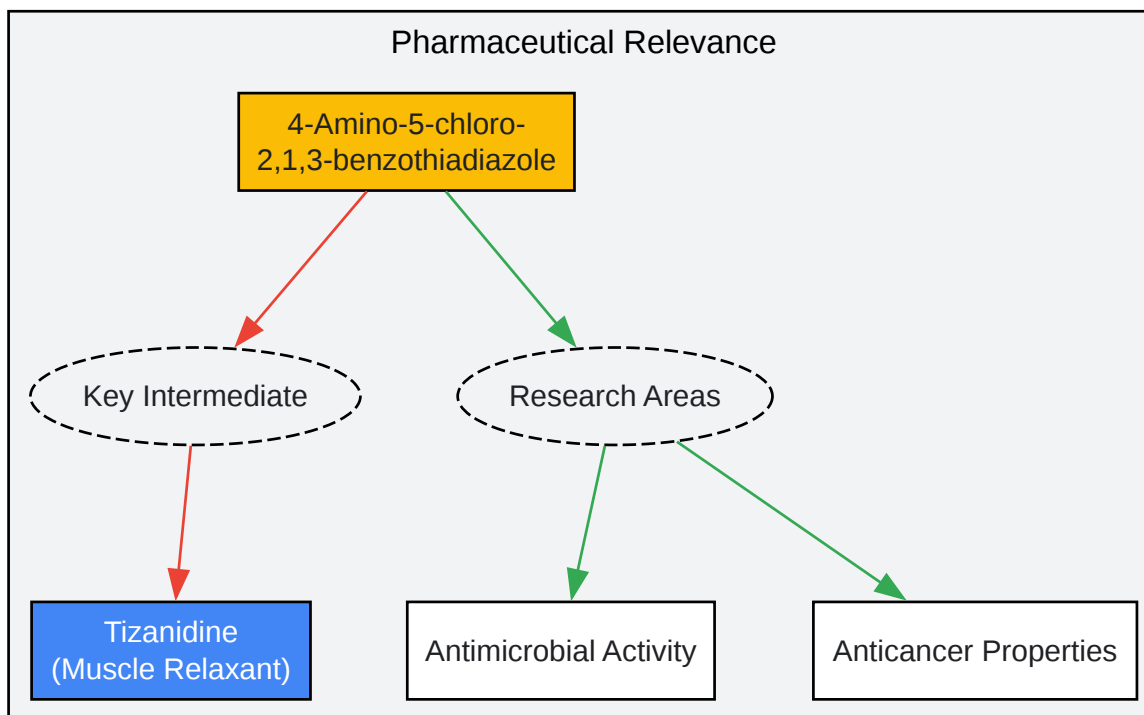
- **Reactant Addition:** To 350 ml of phosphorus oxychloride ( $\text{POCl}_3$ ), add 18.6 g of **4-Amino-5-chloro-2,1,3-benzothiadiazole** under stirring.[\[11\]](#)
- **Second Reactant:** Follow with the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[\[11\]](#)
- **Reaction Conditions:** Heat the mixture to 50-60 °C and allow it to react for 30-40 hours.[\[1\]](#)[\[11\]](#)
- **Work-up:** After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[\[11\]](#) The residue is then added to ice-cold water, and the pH is adjusted to an alkaline range with 1 N sodium hydroxide.[\[11\]](#)
- **Purification:** The resulting crystals are collected and can be further purified. The process can be optimized to achieve yields up to 93.6%.[\[1\]](#)

## 2. Other Applications

- **Dyes and Pigments:** It serves as a key intermediate in producing colorants with excellent stability and lightfastness for the textile and coatings industries.[\[2\]](#)
- **Agricultural Chemicals:** The compound is used in the synthesis of some herbicides and pesticides.[\[2\]](#)[\[5\]](#)
- **Materials Science:** As a benzothiadiazole derivative, it is explored for creating materials with specific electronic and optical properties for applications like organic light-emitting diodes (OLEDs) and solar cells.[\[1\]](#)

## Biological and Pharmaceutical Relevance

The primary pharmaceutical significance of **4-Amino-5-chloro-2,1,3-benzothiadiazole** is its role as a direct precursor to Tizanidine.[\[1\]](#)[\[6\]](#) Additionally, the benzothiadiazole scaffold is of high interest in drug discovery, and this specific compound is explored for potential antimicrobial and anticancer properties, opening avenues for new therapeutic developments.[\[2\]](#)[\[5\]](#)



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Caption: Relationship of the compound to its pharmaceutical applications.

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